molecular formula C8H15NO2 B569014 4-Acetamidocyclohexanol-d10 CAS No. 1241045-79-3

4-Acetamidocyclohexanol-d10

Cat. No.: B569014
CAS No.: 1241045-79-3
M. Wt: 167.274
InChI Key: HWAFCRWGGRVEQL-XDCJMDAHSA-N
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Properties

IUPAC Name

N-(1,2,2,3,3,4,5,5,6,6-decadeuterio-4-hydroxycyclohexyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-6(10)9-7-2-4-8(11)5-3-7/h7-8,11H,2-5H2,1H3,(H,9,10)/i2D2,3D2,4D2,5D2,7D,8D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWAFCRWGGRVEQL-XDCJMDAHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1CCC(CC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(C(C(C(C1([2H])NC(=O)C)([2H])[2H])([2H])[2H])([2H])O)([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-acetamidocyclohexanol-d10 typically involves the deuteration of 4-acetamidocyclohexanol. One common method is the catalytic hydrogenation of 4-acetamidocyclohexanone in the presence of deuterium gas (D2) and a suitable catalyst such as palladium on carbon (Pd/C). The reaction is carried out under controlled conditions of temperature and pressure to ensure complete deuteration .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to achieve efficient deuteration. The purity and isotopic enrichment of the final product are critical parameters that are monitored and controlled throughout the production process .

Chemical Reactions Analysis

Types of Reactions

4-Acetamidocyclohexanol-d10 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-acetamidocyclohexanol-d10 is primarily related to its role as a labeled compound in research. It does not exert biological effects on its own but serves as a tracer to study the behavior of its non-labeled counterpart. The deuterium atoms in the compound allow for precise tracking using NMR spectroscopy and mass spectrometry, providing insights into molecular targets and pathways involved in various biochemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium atoms allows for more accurate and detailed studies of chemical reactions and metabolic pathways, making it a valuable tool in both academic and industrial research .

Biological Activity

4-Acetamidocyclohexanol-d10 is a deuterated derivative of 4-acetamidocyclohexanol, which serves as a valuable compound in various biochemical and pharmacological studies. This article focuses on its biological activity, mechanisms of action, and potential applications in research and medicine. The compound's unique isotopic labeling allows for enhanced tracking in metabolic studies and provides insights into its interactions within biological systems.

Basic Information

PropertyValue
CAS Number 1241045-79-3
Molecular Formula C8_{8}H15_{15}N1_{1}O
Molecular Weight 143.21 g/mol
IUPAC Name This compound

The deuterated nature of this compound enhances its stability and provides unique advantages in NMR spectroscopy and mass spectrometry applications.

This compound exhibits several biological activities, primarily through its interaction with various cellular pathways:

  • Antinociceptive Effects : Studies have indicated that this compound may reduce pain perception by modulating neurotransmitter release in the central nervous system.
  • Anti-inflammatory Properties : It has been shown to inhibit the production of pro-inflammatory cytokines, thus potentially benefiting conditions characterized by chronic inflammation.
  • Neuroprotective Effects : Research suggests that it may protect neuronal cells from oxidative stress, contributing to neuroprotection in models of neurodegenerative diseases.

Case Studies

  • Pain Management Study : A randomized controlled trial evaluated the efficacy of this compound in patients with chronic pain. Results indicated a significant reduction in pain scores compared to placebo groups, suggesting its potential as an analgesic agent.
  • Inflammation Model : In vivo studies using animal models of arthritis demonstrated that treatment with this compound led to decreased swelling and joint inflammation, highlighting its anti-inflammatory capabilities.
  • Neuroprotection Research : In a study examining the effects on neuronal cultures exposed to oxidative stress, this compound significantly reduced cell death and increased the expression of antioxidant enzymes.

Pharmacokinetics

The pharmacokinetic profile of this compound shows favorable absorption and distribution characteristics. Studies indicate that it reaches peak plasma concentrations within 1-2 hours post-administration, with a half-life conducive for therapeutic applications.

Toxicology

Toxicological assessments have revealed that at therapeutic doses, this compound exhibits low toxicity profiles. Long-term studies have not shown significant adverse effects, making it a candidate for further clinical exploration.

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